Nelfinavir-d3 chemical properties and structure
Nelfinavir-d3 chemical properties and structure
An In-depth Technical Guide to Nelfinavir-d3: Chemical Properties and Structure
Introduction
Nelfinavir-d3 is the deuterated form of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] As a stable isotope-labeled internal standard, Nelfinavir-d3 is crucial for the accurate quantification of Nelfinavir in biological matrices during pharmacokinetic and other research studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications and biological pathways associated with Nelfinavir and its deuterated analog.
Chemical Properties and Structure
Nelfinavir-d3 is structurally identical to Nelfinavir, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the 3-hydroxy-2-methylbenzoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering its chemical behavior.
Quantitative Data Summary
The key chemical and physical properties of Nelfinavir-d3 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (3S,4aS,8aS)-N-(tert-butyl)-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-(methyl-d3)benzamido)-4-(phenylthio)butyl)decahydroisoquinoline-3-carboxamide | [5] |
| CAS Number | 1217629-70-3 | [1][5] |
| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [1][5][6] |
| Molecular Weight | 570.8 g/mol | [1][5][6] |
| Appearance | A solid; White Solid | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |
| Storage Conditions | -20°C | [5] |
| SMILES | O=C(C1=CC=CC(O)=C1C([2H])([2H])[2H])N--INVALID-LINK--CN2C--INVALID-LINK--([H])[C@]3([H])C[C@H]2C(NC(C)(C)C)=O)CSC4=CC=CC=C4 | [5] |
| InChI | InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 | [5] |
| InChI Key | QAGYKUNXZHXKMR-VWGNXJLPSA-N | [5] |
Experimental Protocols
Quantification of Nelfinavir using Nelfinavir-d3 Internal Standard by LC-MS
Nelfinavir-d3 is primarily intended for use as an internal standard for the quantification of Nelfinavir by GC- or LC-MS.[5] The following outlines a general workflow for this application.
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Sample Preparation:
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A known concentration of Nelfinavir-d3 is spiked into the biological sample (e.g., plasma, serum).
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Proteins are precipitated using a solvent like acetonitrile.
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The sample is centrifuged, and the supernatant is collected.
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be performed for further cleanup and concentration of the analyte and internal standard.
-
-
Chromatographic Separation:
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The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate Nelfinavir from other matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument.
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The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
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Specific precursor-to-product ion transitions are monitored for both Nelfinavir and Nelfinavir-d3.
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The ratio of the peak area of Nelfinavir to the peak area of Nelfinavir-d3 is used to calculate the concentration of Nelfinavir in the original sample, correcting for variations in sample preparation and instrument response.
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Caption: General workflow for quantifying Nelfinavir using Nelfinavir-d3 as an internal standard.
Mechanism of Action and Signaling Pathways
While Nelfinavir-d3's primary role is analytical, the biological activity of its parent compound, Nelfinavir, is extensive. Nelfinavir is a competitive inhibitor of HIV protease and also exhibits significant anti-cancer properties through off-target effects.[4][7][8][9]
HIV Protease Inhibition
Nelfinavir's primary therapeutic action is the inhibition of HIV-1 and HIV-2 proteases.[7] This viral enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into functional proteins required for assembling mature, infectious virions.[7][10] Nelfinavir binds tightly to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[4][7][10]
Caption: Nelfinavir competitively inhibits HIV protease, halting viral maturation.
Anti-Cancer Signaling Pathways
Beyond its antiviral activity, Nelfinavir has been investigated as an anti-cancer agent.[7] Its efficacy in this context stems from two primary mechanisms: the inhibition of the Akt signaling pathway and the induction of endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[7][8][9]
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Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Nelfinavir's inhibition of this pathway can suppress tumor growth.[8]
-
ER Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR.[9] Chronic ER stress leads to apoptosis (programmed cell death), providing another avenue for its anti-cancer effects.[8][9]
These dual actions can lead to cell cycle arrest, reduced proliferation, and increased cancer cell death.[9]
Caption: Nelfinavir's dual anti-cancer action via Akt inhibition and ER stress induction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Nelfinavir-d3 | Axios Research [axios-research.com]
- 7. Nelfinavir - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
